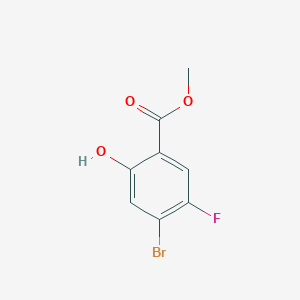

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWROSPLXHQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735973 | |

| Record name | Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193162-25-2 | |

| Record name | Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis and Application of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate: A Keystone Intermediate in Contemporary Drug Discovery

Abstract

This technical guide provides an in-depth exploration of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, a halogenated benzoic acid derivative of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, elucidating the chemical logic behind the chosen methodologies, and present its key physicochemical and spectroscopic properties. Furthermore, this guide will highlight its critical role as a versatile building block, particularly in the synthesis of potent and selective inhibitors for challenging therapeutic targets such as the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Introduction: The Significance of Halogenated Scaffolds in Medicinal Chemistry

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Halogens, through their unique electronic and steric properties, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound is a prime exemplar of a halogenated building block, offering multiple points for synthetic diversification. Its structure, featuring a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester, presents a rich chemical canvas for the construction of complex bioactive molecules.[1] The presence of both bromine and fluorine is particularly noteworthy, as it allows for selective and orthogonal chemical transformations, a highly desirable feature in multi-step synthetic campaigns.

This guide will focus on providing a comprehensive understanding of this compound, from its rational synthesis to its application in the development of next-generation therapeutics.

Synthesis of this compound: A Methodological Deep Dive

The most direct and industrially scalable approach to the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-bromo-5-fluoro-2-hydroxybenzoic acid.[2][3] This method is favored for its operational simplicity, use of readily available reagents, and generally high yields.

The Fischer Esterification Pathway

The reaction proceeds by treating 4-bromo-5-fluoro-2-hydroxybenzoic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the methyl ester product in accordance with Le Châtelier's principle.[4]

The mechanism of the Fischer esterification is a well-established acid-catalyzed nucleophilic acyl substitution. The key steps involve:

-

Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.

Sources

Introduction: The Central Role of Hydroxybenzoates and Their Physicochemical Profile

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Hydroxybenzoates

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxybenzoates are a class of aromatic compounds that form the structural backbone of numerous active pharmaceutical ingredients (APIs), preservatives (such as the well-known parabens), and intermediates in organic synthesis.[1] Their biological activity, formulation characteristics, and ultimate therapeutic success are intrinsically linked to their fundamental physicochemical properties. For drug development professionals, a deep understanding of these properties is not merely academic; it is a predictive tool that informs every stage of the pipeline, from initial hit-to-lead optimization to final dosage form manufacturing.

The interplay between a molecule's structure, its solubility, ionization state (pKa), lipophilicity (logP/D), and chemical stability dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3] Neglecting a thorough characterization of these core attributes can lead to costly late-stage failures, such as poor bioavailability or inadequate shelf-life. This guide provides a senior application scientist's perspective on the critical physicochemical properties of substituted hydroxybenzoates, offering both the theoretical underpinnings and field-proven experimental protocols to empower researchers in their drug development endeavors.

Core Physicochemical Properties: The Pillars of Drugability

The "drugability" of a substituted hydroxybenzoate is not a single parameter but a composite of several key physicochemical characteristics. Understanding and measuring these properties allows for the rational design of molecules with improved pharmacokinetic profiles.

Aqueous Solubility

Aqueous solubility is the measure of a compound's ability to dissolve in water, a critical prerequisite for absorption in the gastrointestinal tract.[4] For substituted hydroxybenzoates, solubility is heavily influenced by the nature and position of substituents, as well as the pH of the medium.[5] Most drugs are weak acids or bases, and their solubility can change dramatically with pH.[6] The total solubility is the sum of the equilibrium concentrations of all species, both ionized and non-ionized.[6]

-

Impact of Substituents: Polar groups (e.g., additional hydroxyls, amines) generally increase aqueous solubility, while non-polar, lipophilic groups (e.g., alkyl chains, halogens) tend to decrease it.

-

Impact of pH: As weak acids, the solubility of hydroxybenzoic acids increases significantly at pH values above their pKa, due to the formation of the more polar (and thus more water-soluble) carboxylate anion.[5]

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound is 50% ionized.[7] It is a fundamental property that governs solubility, absorption, and interaction with biological targets.[8] The ionization state of a molecule affects its ability to cross lipid membranes (favoring the neutral form) and its solubility in aqueous environments (favoring the ionized form).

For substituted benzoic acids, the pKa is highly sensitive to the electronic effects of the substituents on the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the ring, stabilizing the carboxylate anion and making the acid stronger (lower pKa).

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups donate electron density, destabilizing the anion and making the acid weaker (higher pKa).

-

Positional Effects: The position of the substituent (ortho, meta, para) is crucial. For example, a hydroxyl group in the ortho position of benzoic acid (salicylic acid) results in a significantly lower pKa (2.97) compared to the meta (4.06) or para (4.48) isomers, due to intramolecular hydrogen bonding that stabilizes the conjugate base.[9]

Lipophilicity (logP and logD)

Lipophilicity, often described as the "greasiness" of a molecule, is a key determinant of its ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[10] It is a major factor influencing absorption, distribution, and toxicity.[2][11]

-

logP (Partition Coefficient): This is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It specifically measures the lipophilicity of the neutral, un-ionized form of the molecule.[11][12]

-

logD (Distribution Coefficient): For ionizable compounds like hydroxybenzoates, logD is more physiologically relevant. It is the ratio of the compound's concentration in the non-polar phase to the sum of its concentrations (ionized and un-ionized forms) in the aqueous phase at a specific pH.[11][12] The logD of an acidic compound will decrease as the pH increases above its pKa because the more water-soluble ionized form becomes dominant.

The lipophilicity of parabens (esters of p-hydroxybenzoic acid) increases with the length of the alkyl ester chain, a factor that correlates with their permeability.[13]

Chemical Stability

Chemical stability is the ability of a drug substance to resist degradation under various environmental conditions.[14][15] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life.[16] Forced degradation studies, also known as stress testing, are essential to understand a molecule's degradation pathways and to develop stability-indicating analytical methods.[14][17][18] These studies deliberately expose the compound to harsh conditions to accelerate degradation.[17]

Key stress conditions include:

-

Hydrolysis: Degradation in water, tested across a range of pH values (acidic, neutral, basic).[18]

-

Oxidation: Degradation in the presence of an oxidizing agent (e.g., hydrogen peroxide).

-

Photolysis: Degradation upon exposure to light, guided by ICH Q1B standards.[17][18]

-

Thermal Stress: Degradation when exposed to high temperatures.

Data Presentation: A Comparative Look at Physicochemical Properties

Quantitative data is best understood when presented in a structured format. The following tables summarize key physicochemical data for representative substituted hydroxybenzoic acids and their ester derivatives (parabens).

Table 1: pKa Values of Selected Substituted Hydroxybenzoic Acids This table illustrates the profound impact of substituent position and nature on the acidity of the carboxylic acid group.

| Compound | Substituent Position(s) | pKa Value |

| Benzoic Acid | - | 4.20 |

| o-Hydroxybenzoic Acid | 2-OH | 2.97 |

| m-Hydroxybenzoic Acid | 3-OH | 4.06 |

| p-Hydroxybenzoic Acid | 4-OH | 4.48 |

| 2,5-Dihydroxybenzoic Acid | 2,5-diOH | 2.97 |

| 3,5-Dihydroxybenzoic Acid | 3,5-diOH | 4.04 |

| 2,4,6-Trihydroxybenzoic Acid | 2,4,6-triOH | 1.68 |

| o-Nitrobenzoic Acid | 2-NO₂ | 2.17 |

| m-Nitrobenzoic Acid | 3-NO₂ | 3.45 |

| p-Nitrobenzoic Acid | 4-NO₂ | 3.44 |

| o-Methylbenzoic Acid | 2-CH₃ | 3.91 |

| Data sourced from NIST.[9][19] |

Table 2: Lipophilicity (logP) of Common p-Hydroxybenzoate Esters (Parabens) This table demonstrates the direct relationship between the length of the alkyl chain and the lipophilicity of the molecule.

| Compound | R Group | logP (Calculated) |

| Methylparaben | -CH₃ | 1.96 |

| Ethylparaben | -C₂H₅ | 2.47 |

| Propylparaben | -C₃H₇ | 3.04 |

| Butylparaben | -C₄H₉ | 3.57 |

| Note: logP values are representative and can vary slightly based on the calculation method. The trend of increasing lipophilicity with alkyl chain length is consistent.[13] |

Experimental Protocols: Methodologies for Accurate Characterization

The following protocols describe standard, validated methods for determining the core physicochemical properties of substituted hydroxybenzoates.

Overall Physicochemical Characterization Workflow

The characterization of a new chemical entity is a systematic process. The following diagram outlines a typical workflow.

Caption: High-level workflow for compound characterization.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability for compounds with low solubility.[20][21]

Causality: The core principle is to create a saturated solution where the solid compound is in equilibrium with the dissolved compound. This ensures the measured concentration represents the true maximum solubility under the specified conditions.

Methodology:

-

Preparation: Add an excess amount of the solid substituted hydroxybenzoate to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved and maintained.[21]

-

Equilibration: Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.

-

Quantification: Dilute the clear supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23]

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. global.oup.com [global.oup.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. A Novel Desloratadine-Benzoic Acid Co-Amorphous Solid: Preparation, Characterization, and Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. onyxipca.com [onyxipca.com]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. lifechemicals.com [lifechemicals.com]

- 23. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS 1193162-25-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, a key intermediate in the synthesis of novel therapeutic agents. We will delve into its chemical and physical properties, provide a validated synthesis protocol, and explore its critical role in the development of tryptophanase inhibitors for the management of chronic kidney disease.

Core Compound Characterization

This compound is a halogenated aromatic ester.[1][2][3][4] Its structure, featuring bromine and fluorine atoms on the benzene ring, along with hydroxyl and methyl ester functional groups, makes it a versatile building block in medicinal chemistry.[3][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various authoritative sources.

| Property | Value | Source |

| CAS Number | 1193162-25-2 | [1][2] |

| Molecular Formula | C₈H₆BrFO₃ | [1][3][4] |

| Molecular Weight | 249.03 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-5-fluoro-2-hydroxy-benzoic acid methyl ester | [1] |

| Appearance | Off-white to light brown solid | [5] |

| Boiling Point (predicted) | 303.6 ± 42.0 °C at 760 mmHg | [3] |

| Density (predicted) | 1.703 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Slightly soluble in water. | |

| Storage | Store at room temperature under an inert atmosphere. | [3] |

Spectroscopic Data Interpretation (Predicted and Comparative)

1.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen and ester groups, and the electron-donating effect of the hydroxyl group. For a similar compound, Methyl 4-bromo-2-hydroxybenzoate, the aromatic protons appear in the range of 7.0-7.7 ppm, and the methyl ester protons show a singlet at around 3.95 ppm.[6]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its functional groups. A broad O-H stretching band is expected around 3200 cm⁻¹ due to the phenolic hydroxyl group.[7] A sharp C=O stretching band from the ester group should appear around 1700 cm⁻¹.[6] The C-O stretching of the ester and phenol, and C-Br and C-F stretching vibrations will also be present in the fingerprint region. The SpectraBase entry for the acetate derivative of a related compound shows a vapor phase IR spectrum which can be used for comparative purposes.[8]

1.2.3. Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Purification

The synthesis of this compound typically proceeds via the esterification of the corresponding carboxylic acid, 4-bromo-5-fluoro-2-hydroxybenzoic acid. This is a standard reaction in organic synthesis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar hydroxybenzoate esters.[6]

Materials:

-

4-bromo-5-fluoro-2-hydroxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-5-fluoro-2-hydroxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Application in Drug Discovery: A Precursor to Tryptophanase Inhibitors

The primary significance of this compound lies in its role as a key intermediate in the synthesis of potent tryptophanase inhibitors.[9] These inhibitors are being investigated as potential therapeutics for chronic kidney disease (CKD).[10][11]

The Role of Tryptophanase in Chronic Kidney Disease

Tryptophanase is a bacterial enzyme found in the gut microbiota that metabolizes dietary tryptophan into indole.[12] In patients with CKD, the accumulation of uremic toxins, including indole-derived compounds, is a major concern.[10] Indole is absorbed into the bloodstream and metabolized in the liver to indoxyl sulfate, a uremic toxin that contributes to the progression of renal damage and cardiovascular complications.[11][13]

Mechanism of Action of Tryptophanase Inhibitors

By inhibiting tryptophanase, the production of indole in the gut is reduced. This, in turn, leads to lower systemic levels of indoxyl sulfate, thereby mitigating its toxic effects on the kidneys and cardiovascular system.[11] The development of effective tryptophanase inhibitors is therefore a promising therapeutic strategy for CKD.

Synthetic Pathway to Tryptophanase Inhibitors

This compound serves as a scaffold for the synthesis of these inhibitors. A general synthetic scheme involves the modification of the hydroxyl and ester functionalities to introduce the desired pharmacophore.

Caption: General synthetic pathway from the intermediate to the final active molecule.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a critical application in the development of novel therapeutics for chronic kidney disease. Its unique structure allows for the synthesis of potent tryptophanase inhibitors, which represent a promising approach to reducing the burden of uremic toxins in CKD patients. This guide has provided a comprehensive overview of its properties, synthesis, and application, intended to support researchers and drug development professionals in their work with this important compound.

References

-

PubChem. This compound. [Link]

- Pandey, P., & Kumar, V. (2023). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Molecular Structure, 1282, 135228.

- Meijers, B., & Evenepoel, P. (2011). Therapeutic strategies to limit tryptophan metabolites toxicity during chronic kidney disease. Toxins, 3(12), 1475-1491.

-

SpectraBase. 4-Bromo-5-fluoro-2-hydroxy-benzoic acid methyl ester, acetate. [Link]

- Borra, J. B. (2009). Synthesis and biological evaluation of indoleamine 2, 3-dioxygenase inhibitors and induction, inhibition studies of Tryptophanase. UGA Open Scholar.

- Schulman, G. (2012). A nexus of progression of chronic kidney disease: tryptophan, profibrotic cytokines, and charcoal. Journal of Renal Nutrition, 22(1), 105-108.

- Wu, M., et al. (2022). Tryptophan Indole Derivatives: Key Players in Type 2 Diabetes Mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 15, 3433–3446.

- Schulman, G. (2006). A Nexus of Progression of Chronic Kidney Disease: Charcoal, Tryptophan and Profibrotic Cytokines.

- Junk, L., Ullrich, A., & Kazmaier, U. (2015).

-

The Royal Society of Chemistry. (2014). Supplementary Information for "A mild and efficient method for the synthesis of esters from alcohols using HBr in aqueous solution". [Link]

- Vangala, S. K., & Jaen, J. C. (2020). Tryptophan levels associate with incident cardiovascular disease in chronic kidney disease. Clinical Kidney Journal, 14(3), 856-862.

- Rodriguez, J. B., et al. (2013). SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. ACS Medicinal Chemistry Letters, 4(12), 1165-1169.

-

MySkinRecipes. This compound. [Link]

-

PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]

- Van der Veken, P., et al. (2022). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society, 144(51), 23357-23364.

- Kucerova, M., et al. (2015). Synthesis of deuterium-labelled halogen derivatives of L-tryptophan catalysed by tryptophanase. Journal of Labelled Compounds and Radiopharmaceuticals, 58(13-14), 481-485.

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]

- Pal, A., & Weiner, B. (2005). New tryptophanase inhibitors: towards prevention of bacterial biofilm formation. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 159-165.

- Junk, L., Ullrich, A., & Kazmaier, U. (2015).

-

PubChemLite. Methyl 4-bromo-2-fluoro-5-hydroxybenzoate (C8H6BrFO3). [Link]

-

PubChemLite. This compound (C8H6BrFO3). [Link]

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

-

NIST. Methylparaben. [Link]

- Al-kasim, N. A., & Al-Rubaeay, A. A. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 14(8), 3939-3943.

- Gul, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 180-193.

- Huang, Y., et al. (2011). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2889.

-

ResearchGate. Methyl 5-bromo-2-hydroxybenzoate. [Link]

Sources

- 1. This compound | C8H6BrFO3 | CID 66887268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1193162-25-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. PubChemLite - this compound (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectrabase.com [spectrabase.com]

- 9. openscholar.uga.edu [openscholar.uga.edu]

- 10. researchgate.net [researchgate.net]

- 11. A nexus of progression of chronic kidney disease: tryptophan, profibrotic cytokines, and charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New tryptophanase inhibitors: towards prevention of bacterial biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

This guide provides a comprehensive walkthrough of the analytical processes and deductive reasoning required to elucidate and confirm the structure of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Designed for researchers and professionals in the fields of chemical synthesis and drug development, this document outlines a systematic, multi-technique approach, underscoring the synergy between spectroscopic methods.

Introduction

This compound, with the molecular formula C₈H₆BrFO₃, is a substituted aromatic ester.[1] The precise arrangement of its substituents—a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester group—on the benzene ring is critical for its chemical reactivity and potential biological activity. Accurate structure determination is a non-negotiable prerequisite for its application in medicinal chemistry and materials science. This guide details the logical workflow for confirming its IUPAC-defined structure through the integrated analysis of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Logical Workflow for Structure Elucidation

The process of structure elucidation is a puzzle where each piece of spectroscopic data provides specific clues. The logical flow is designed to build a coherent and self-validating structural hypothesis.

Caption: Workflow for Spectroscopic Structure Elucidation.

Part 1: Molecular Formula and Unsaturation from Mass Spectrometry

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a microgram quantity of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

-

Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an exact mass measurement.

Data Interpretation and Causality: The primary goal of HRMS is to determine the elemental composition. The molecular weight of this compound is approximately 249.03 g/mol .[1] A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[2][3] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator for the presence of a single bromine atom.[2][3]

| Parameter | Value | Source |

| Molecular Formula | C₈H₆BrFO₃ | PubChem[1] |

| Molecular Weight | 249.03 g/mol | PubChem[1] |

| Exact Mass | 247.94843 Da | PubChem[1] |

The molecular formula C₈H₆BrFO₃ allows for the calculation of the Degree of Unsaturation (DoU), or double bond equivalents: DoU = C + 1 - (H/2) - (X/2) + (N/2) = 8 + 1 - (6/2) - (2/2) + (0/2) = 6 A DoU of 6 is consistent with a substituted benzene ring (which accounts for 4 degrees: one ring and three double bonds) and a carbonyl group (C=O) from the ester function (one degree), plus one additional degree of unsaturation accounted for by the ester's C=O bond. Aromatic compounds are notably stable due to their cyclic, planar structure and delocalized pi electrons.[4][5]

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation and Causality: IR spectroscopy excels at identifying specific functional groups based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3155 (Broad) | O-H Stretch | Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. Broadening is due to hydrogen bonding.[6] |

| ~2954 | C-H Stretch (sp³) | Methyl (-OCH₃) | Indicates the methyl group of the ester.[7] |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic C-H | Characteristic of hydrogens attached to the benzene ring.[8] |

| ~1677 | C=O Stretch | Ester Carbonyl | Confirms the ester functional group. The frequency is slightly lowered from the typical ~1735 cm⁻¹ due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[8] |

| ~1606, 1570, 1480 | C=C Stretch | Aromatic Ring | These absorptions are diagnostic for the benzene ring.[8][9] |

| ~1282, 1204 | C-O Stretch | Ester & Phenol | Corresponds to the C-O single bonds of the ester and the phenolic hydroxyl group.[8] |

| ~1095 | C-F Stretch | Aryl-Fluoride | Strong absorption indicating the C-F bond. |

| Below 800 | C-Br Stretch | Aryl-Bromide | Confirms the C-Br bond. |

The IR spectrum strongly supports the presence of a hydroxylated, halogenated methyl benzoate structure. The position of the carbonyl stretch is particularly informative, suggesting an ortho-relationship between the hydroxyl and ester groups, which facilitates intramolecular hydrogen bonding.

Part 3: Definitive Structure Mapping with NMR Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the chemical environment of each proton and carbon, their connectivity, and through-space relationships.

A. ¹H NMR Spectroscopy: Proton Environment and Coupling

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation and Causality: The IUPAC name, this compound, dictates a specific substitution pattern.[1] Let's predict the expected ¹H NMR spectrum and rationalize it.

Caption: Numbering scheme for this compound.

-

Aromatic Protons (δ ~6.5-8.0 ppm): We expect two signals in the aromatic region, corresponding to H-3 and H-6.

-

H-6: This proton is ortho to the electron-donating -OH group and meta to the electron-withdrawing -COOCH₃ and -F groups. It is expected to be upfield. It will appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).

-

H-3: This proton is ortho to the -COOCH₃ group and meta to the -OH and -Br groups. It is expected to be downfield. It will appear as a doublet due to coupling with the adjacent fluorine atom (⁴JHF).

-

-

Hydroxyl Proton (-OH, δ ~10-11 ppm): The phenolic proton will be a sharp singlet, shifted significantly downfield due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl.

-

Methyl Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methyl ester will appear as a sharp singlet, as there are no adjacent protons to couple with.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| -OH | ~10.8 | Singlet (s) | - | Deshielded by H-bonding |

| H-3 | ~7.2 | Doublet (d) | ⁴JHF ~ 4-6 Hz | Ortho to EWG (-COOCH₃) |

| H-6 | ~7.0 | Doublet (d) | ³JHF ~ 8-10 Hz | Ortho to EDG (-OH) |

| -OCH₃ | ~3.9 | Singlet (s) | - | Standard methyl ester chemical shift |

B. ¹³C NMR Spectroscopy: Carbon Skeleton

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Same as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Data Interpretation and Causality: The molecule has 8 unique carbon atoms.

-

Carbonyl Carbon (C=O, δ ~170 ppm): The ester carbonyl carbon is highly deshielded.

-

Aromatic Carbons (δ ~110-165 ppm): Six distinct signals are expected.

-

C-O/C-X Carbons: Carbons directly attached to electronegative atoms (O, F, Br) will have their chemical shifts significantly affected. C-OH (C-2) and C-F (C-5) will be downfield, while C-Br (C-4) will be relatively upfield compared to an unsubstituted carbon.

-

C-H Carbons: C-3 and C-6 will be identifiable by their direct C-H coupling in a coupled spectrum or via an HSQC experiment.

-

Quaternary Carbon (C-1): The carbon attached to the ester group (C-1) will be a quaternary carbon.

-

-

Methyl Carbon (-OCH₃, δ ~52 ppm): The methyl carbon of the ester group appears in the typical aliphatic region.

C. 2D NMR Experiments: Confirming Connectivity

To unambiguously assign all signals and confirm the substitution pattern, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Would show no correlations between the two aromatic protons, confirming they are not adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This would definitively link the ¹H signals for H-3 and H-6 to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

-

The -OCH₃ protons (at ~3.9 ppm) will show a correlation to the ester carbonyl carbon (~170 ppm).

-

H-3 will show correlations to C-1, C-2, C-4, and C-5.

-

H-6 will show correlations to C-1, C-2, C-4, and C-5.

-

The -OH proton will show correlations to C-1, C-2, and C-3, confirming its position at C-2.

Caption: Key HMBC correlations for structure confirmation.

Conclusion

The synergistic application of Mass Spectrometry, IR Spectroscopy, and a full suite of NMR experiments provides an unambiguous and self-validating pathway to confirm the structure of this compound. HRMS establishes the elemental formula and the presence of bromine. IR spectroscopy identifies all key functional groups and hints at their relative positions through evidence of intramolecular hydrogen bonding. Finally, 1D and 2D NMR spectroscopy provides the definitive map of the molecule, confirming the precise substitution pattern on the benzene ring and solidifying the structural assignment in complete agreement with its IUPAC name.

References

-

BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from [Link]

-

Canadian Science Publishing. (1969). Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47, 4577. Retrieved from [Link]

-

Chemguide. (n.d.). Naming aromatic compounds. Retrieved from [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link]

-

University of California, Davis. (2012). Intermediate IUPAC Nomenclature VII. Retrieved from [Link]

-

William Reusch, Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. This compound | C8H6BrFO3 | CID 66887268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. youtube.com [youtube.com]

- 5. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. brainly.com [brainly.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Halogenated Benzoic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: The Versatile Role of Halogenation in Modulating Benzoic Acid Scaffolds

Halogenated benzoic acid derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzoic acid framework profoundly influences its physicochemical and biological properties. This strategic modification allows for the fine-tuning of parameters such as acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, these derivatives have found applications in a wide array of therapeutic areas, including inflammation, cancer, and infectious diseases.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key properties, and diverse biological applications of halogenated benzoic acid derivatives, supported by field-proven insights and detailed experimental protocols.

I. Synthetic Strategies for Halogenated Benzoic Acid Derivatives

The synthesis of halogenated benzoic acid derivatives can be broadly categorized into two main approaches: direct halogenation of a pre-existing benzoic acid core or synthesis of the aromatic ring with the halogen already in place. The choice of method depends on the desired halogen, its position on the aromatic ring (ortho, meta, or para), and the presence of other functional groups.

Electrophilic Aromatic Substitution: Direct Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogens onto the benzoic acid ring. The carboxylic acid group is a deactivating and meta-directing group, meaning that direct halogenation will primarily yield the meta-substituted product.[5][6]

-

Bromination: The bromination of benzoic acid is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction proceeds to give 3-bromobenzoic acid as the major product.[7]

-

Chlorination: Similar to bromination, chlorination can be accomplished using chlorine (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃) to yield 3-chlorobenzoic acid.

-

Iodination: Direct iodination with iodine (I₂) is generally slow. More reactive iodinating agents, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid), are often employed.[8][9] Palladium-catalyzed ortho-iodination of benzoic acids has also been developed as a highly regioselective method.[9][10]

Sandmeyer Reaction: Halogenation via Diazonium Salts

The Sandmeyer reaction is a powerful and versatile method for introducing a wide range of substituents, including halogens, onto an aromatic ring.[11][12][13] This reaction is particularly useful for synthesizing ortho- and para-substituted halogenated benzoic acids, which are not directly accessible through electrophilic aromatic substitution of benzoic acid itself. The general sequence involves the diazotization of an aminobenzoic acid followed by reaction with a copper(I) halide.

Workflow for Sandmeyer Reaction:

Caption: General workflow for the Sandmeyer reaction.

Halogenation of Toluene Derivatives Followed by Oxidation

An alternative strategy involves the halogenation of a toluene derivative, followed by oxidation of the methyl group to a carboxylic acid. This approach is particularly useful for preparing para-substituted isomers. For instance, p-bromobenzoic acid can be synthesized by the bromination of toluene to form p-bromotoluene, followed by oxidation with a strong oxidizing agent like potassium permanganate (KMnO₄).[1][14][15][16]

Palladium-Catalyzed C-H Halogenation

Recent advances in catalysis have led to the development of palladium-catalyzed C-H halogenation methods. These reactions offer high regioselectivity, particularly for ortho-halogenation, by using a directing group, such as the carboxylic acid itself, to guide the halogenation to a specific C-H bond.[17]

II. Physicochemical Properties of Halogenated Benzoic Acid Derivatives

The introduction of a halogen atom significantly alters the physicochemical properties of benzoic acid. The nature of the halogen and its position on the ring have a profound impact on acidity, lipophilicity, and crystal packing.

Acidity (pKa)

Halogens are electron-withdrawing groups and thus increase the acidity of benzoic acid (lower the pKa) by stabilizing the resulting benzoate anion through an inductive effect.[18][19] The magnitude of this effect depends on the electronegativity and position of the halogen.

-

Ortho-Effect: Ortho-halogenated benzoic acids are significantly more acidic than their meta and para isomers.[19] This "ortho-effect" is attributed to a combination of inductive effects and steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the undissociated acid and thereby increasing its acidity.[19] The order of acidity for ortho-halobenzoic acids is generally Br ≈ I > Cl >> F.[19]

Lipophilicity (LogP)

Halogenation generally increases the lipophilicity of a molecule, a critical parameter for drug absorption and distribution.[20][21][22] This is because halogens, with the exception of fluorine to some extent, are larger and more polarizable than hydrogen, leading to increased van der Waals interactions with nonpolar environments.[21][22] The increase in lipophilicity generally follows the order I > Br > Cl > F.[23]

Crystal Structure and Solid-State Properties

The nature and position of the halogen substituent influence the crystal packing of benzoic acid derivatives.[24][25][26] These changes in the solid-state structure can affect properties such as melting point and solubility. For example, ortho-chloro- and ortho-methylbenzoic acids, despite the different substituents, exhibit similar hydrogen-bonded ribbon structures in their crystals.[24]

Table 1: Physicochemical Properties of Selected Halogenated Benzoic Acids

| Compound | Position of Halogen | pKa | LogP (calculated) | Melting Point (°C) |

| Benzoic Acid | - | 4.20 | 1.87 | 122 |

| 2-Fluorobenzoic Acid | ortho | 3.27 | 1.99 | 127 |

| 3-Fluorobenzoic Acid | meta | 3.86 | 2.00 | 123 |

| 4-Fluorobenzoic Acid | para | 4.14 | 2.00 | 185 |

| 2-Chlorobenzoic Acid | ortho | 2.94 | 2.50 | 142 |

| 3-Chlorobenzoic Acid | meta | 3.83 | 2.51 | 158 |

| 4-Chlorobenzoic Acid | para | 3.98 | 2.51 | 243 |

| 2-Bromobenzoic Acid | ortho | 2.85 | 2.70 | 149 |

| 3-Bromobenzoic Acid | meta | 3.81 | 2.71 | 155 |

| 4-Bromobenzoic Acid | para | 3.97 | 2.71 | 251 |

| 2-Iodobenzoic Acid | ortho | 2.86 | 3.09 | 162 |

| 3-Iodobenzoic Acid | meta | 3.85 | 3.10 | 187 |

| 4-Iodobenzoic Acid | para | 4.01 | 3.10 | 270 |

Data compiled from various sources and calculated values where experimental data was unavailable.

III. Biological Activities and Therapeutic Applications

The tunable properties of halogenated benzoic acid derivatives have led to their exploration in a multitude of therapeutic contexts.

VLA-4 Antagonists for Inflammatory Diseases

Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation.[27] Antagonists of VLA-4 are therefore promising therapeutic agents for inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.[27]

-

Mechanism of Action: Halogenated benzoic acid derivatives have been incorporated into larger molecules that act as VLA-4 antagonists.[2][6] These compounds typically mimic the binding motif of the natural VLA-4 ligand, thereby blocking its interaction with its receptor and preventing leukocyte trafficking.

-

Structure-Activity Relationship (SAR): The introduction of chlorine or bromine at the 3-position of a central benzene ring in a series of diphenylurea-based VLA-4 antagonists led to improved pharmacokinetic properties.[2] This highlights the role of halogenation in optimizing the drug-like properties of these compounds.

Modulators of the Proteostasis Network

The proteostasis network is responsible for maintaining the integrity of the cellular proteome through processes like protein folding, trafficking, and degradation. Dysregulation of this network is implicated in aging and various diseases.

-

Mechanism of Action: Certain halogenated benzoic acid derivatives, isolated from the fungus Bjerkandera adusta, have been shown to enhance the activity of the two main protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP).[18] A mono-halogenated benzoic acid derivative, in particular, demonstrated significant activation of cathepsins B and L, key lysosomal proteases.[18]

Anticancer Agents

Halogenated benzoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][5][11][28][29]

-

Mechanism of Action: The anticancer mechanisms of these compounds are diverse and can include the induction of DNA damage, cell cycle arrest, and apoptosis.[11] Some derivatives have been shown to induce apoptosis in a caspase-dependent manner.[3] Additionally, certain benzoic acid derivatives can act as histone deacetylase (HDAC) inhibitors, a validated strategy in cancer therapy.[30]

-

Structure-Activity Relationship (SAR): The type and position of the halogen can significantly impact anticancer activity. For instance, in a series of benzofuran derivatives, the introduction of bromine was found to increase cytotoxic potential.[3]

Antimicrobial Agents

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Halogenated benzoic acid derivatives have demonstrated promising antimicrobial activity.[1][4][7][8][9][15][16][31][32]

-

Mechanism of Action: The antimicrobial action of benzoic acid and its derivatives is often attributed to the disruption of cellular homeostasis by the release of H+ ions into the cytoplasm of microbes.[16]

-

Structure-Activity Relationship (SAR): In a study of 2-chlorobenzoic acid derivatives, Schiff's bases were found to be more potent antimicrobial agents than their ester counterparts.[7] Another study on p-aminobenzoic acid derivatives indicated that an electron-withdrawing bromo group enhanced antimicrobial activity.[9]

IV. Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of halogenated benzoic acid derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[33][34]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated benzoic acid derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

-

Compound Preparation: Prepare a stock solution of the halogenated benzoic acid derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proteasome Activity Assay

The activity of the proteasome can be measured using fluorogenic peptide substrates that are specifically cleaved by the different proteolytic activities of the proteasome.[12][17]

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates from cells treated with the halogenated benzoic acid derivatives.

-

Reaction Setup: In a 96-well black plate, add cell lysate, assay buffer, and a fluorogenic substrate specific for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm for AMC).

-

Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the proteasome activity.

Diagram of Proteasome Activity Assay Workflow:

Caption: Workflow for assessing proteasome activity.

V. Conclusion and Future Perspectives

Halogenated benzoic acid derivatives continue to be a rich source of inspiration for the design and development of new therapeutic agents. Their synthetic accessibility and the profound influence of halogenation on their physicochemical and biological properties make them an attractive scaffold for medicinal chemists. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical studies. The strategic application of halogenation will undoubtedly continue to play a pivotal role in the discovery of novel drugs to address unmet medical needs.

References

- Han, S.-Q., et al. (2013). Synthesis and biological evaluation of halogenated 2-arylimino-3-ary-thiazolidine-4-ones containing benzoic acid fragments as antibacterial agents. Letters in Drug Design & Discovery, 10(10), 928.

- Kisselev, A. F., & Goldberg, A. L. (2001). Assessment of Proteasome Activity in Cell Lysates and Tissue Homogenates Using Peptide Substrates. Methods in Enzymology, 345, 498-512.

- Narasimhan, B., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 62(10), 483-490.

- Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693.

- Gieroba, A., et al. (2021).

- Wang, L., et al. (2015). In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. EBioMedicine, 2(6), 546-555.

- Sapra, A., et al. (2014).

- Aronovich, A., et al. (2013). VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells. Bio-protocol, 3(4), e334.

- Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3698.

- Janardhan, A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & medicinal chemistry letters, 27(2), 239-243.

- Kumar, D., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(1), 29-41.

- Goldberg, A. L. (2007). Assessment of Proteasome Activity in Cell Lysates and Tissue Homogenates Using Peptide Substrates. Current protocols in cell biology, Chapter 3, Unit 3.20.

- Han, S. Q., et al. (2013). Synthesis and biological evaluation of halogenated 2-arylimino-3-ary- thiazolidine-4-ones containing benzoic acid fragments as antibacterial agents.

- Goldberg, A. L. (2012). Measuring the Overall Rate of Protein Breakdown in Cells and the Contributions of the Ubiquitin-Proteasome and Autophagy-Lysosomal Pathways: Methods and Protocols. Methods in molecular biology (Clifton, N.J.), 832, 339-355.

- Gkantzou, E., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Journal of fungi (Basel, Switzerland), 7(10), 825.

- Chigaev, A., et al. (2011). Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. Journal of Biological Chemistry, 286(32), 28545-28554.

- Ionescu, M. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Livneh, I., et al. (2019).

- Chaudhary, J., et al. (2013).

- Galli, C. (2014). Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(1), 136-141.

- Wulan, D. R., et al. (2022). Antimicrobial activity of phenol and benzoic acid derivatives.

- Adithya, J., et al. (2018). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget, 9(58), 31229-31243.

- Alley, M. C., et al. (1988). Semiautomated colorimetric assay for in vitro screening of anticancer compounds. Cancer research, 48(3), 589-601.

- El-Sayed, N. N. E., et al. (2024). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. Pharmaceuticals, 17(5), 550.

- Gieroba, A., et al. (2021).

- Al-Taleb, A. A., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1184-1193.

- Tilley, J. W., et al. (2004). The discovery of VLA-4 antagonists. Current topics in medicinal chemistry, 4(14), 1509-1523.

- Kagechika, H., et al. (2002). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & medicinal chemistry letters, 12(15), 2037-2040.

- Egaña, L. A., et al. (2017). Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis. Journal of medicinal chemistry, 60(1), 241-255.

- López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current medicinal chemistry, 22(11), 1326-1333.

- Golebiowski, A., et al. (2005). Adhesion Molecule Profile and the Effect of Anti-VLA-4 mAb Treatment in Experimental Autoimmune Encephalomyelitis, a Mouse Model of Multiple Sclerosis. International journal of molecular sciences, 23(8), 4496.

- Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current drug discovery technologies.

- Kumar, A., et al. (2024).

- Garate, M., et al. (2013). Integrin-directed antibody-based immunotherapy: focus on VLA-4. Expert opinion on biological therapy, 13(2), 225-238.

- Tsuchiya, M., et al. (2018). Investigation of the teratogenic potential of VLA-4 antagonist derivatives in rats.

- Dorn, E., & Knackmuss, H. J. (1978). Chemical structure and biodegradability of halogenated aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid. The Biochemical journal, 174(1), 73-84.

- Hazan, R., et al. (2004). Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae. Applied and environmental microbiology, 70(8), 4449-4457.

- Paul, J. K., et al. (2024). Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery.

- Li, Y., et al. (2023). Endogenous benzoic acid interferes with the signatures of amino acids and thiol compounds through perturbing N-methyltransferase, glutamate-cysteine ligase, and glutathione S-transferase activity in dairy products. Food chemistry, 404(Pt A), 134599.

- Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European journal of medicinal chemistry, 225, 113765.

- Warth, A. D. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and environmental microbiology, 57(12), 3410-3414.

- Wang, Y., et al. (2022). Visible-Light-Induced Acylative Coupling of Benzoic Acid Derivatives with Alkenes to Dihydrochalcones. Organic letters, 24(42), 7791-7795.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The discovery of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assessment of proteasome activity in cell lysates and tissue homogenates using peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endogenous benzoic acid interferes with the signatures of amino acids and thiol compounds through perturbing N-methyltransferase, glutamate-cysteine ligase, and glutathione S-transferase activity in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Visible-Light-Induced Acylative Coupling of Benzoic Acid Derivatives with Alkenes to Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [ouci.dntb.gov.ua]

- 27. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Semiautomated colorimetric assay for in vitro screening of anticancer compounds. | Semantic Scholar [semanticscholar.org]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Methods to Discover and Evaluate Proteasome Small Molecule Stimulators - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic introduction of fluorine into aromatic systems represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—including enhanced metabolic stability, modulated lipophilicity and pKa, and improved binding affinity—have rendered fluorinated aromatic compounds indispensable in the development of pharmaceuticals and agrochemicals.[1][2][3][4][5] It is estimated that approximately 20% of all pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom.[6] This guide provides an in-depth exploration of the principles and state-of-the-art methodologies for the discovery and synthesis of novel fluorinated aromatic compounds. We will delve into the rationale behind synthetic strategies, from classical approaches to cutting-edge, late-stage functionalization techniques, providing field-proven insights to empower researchers in this dynamic area of chemical science.

The Fluorine Advantage: Understanding the Impact of Fluorination on Molecular Properties

The substitution of a hydrogen atom with fluorine, despite the minimal steric perturbation, instigates profound changes in a molecule's electronic and conformational landscape.[2][5] The high electronegativity of fluorine (3.98 on the Pauling scale) and the strength of the C-F bond are central to its transformative effects.[1][6]

-

Metabolic Stability: The exceptional strength of the C-F bond (bond dissociation energy of ~110 kcal/mol) makes it resistant to metabolic oxidation by cytochrome P450 enzymes.[2][4] This "metabolic blocking" is a widely employed strategy to enhance the in vivo half-life of drug candidates.[2][4]

-

Modulation of Physicochemical Properties:

-

Lipophilicity: The introduction of fluorine can increase lipophilicity, which can enhance membrane permeability and improve oral absorption and bioavailability.[1][2][4] For instance, the trifluoromethyl group in fluoxetine increases its CNS penetration.[1]

-

pKa Alteration: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and receptor interactions.[3][4]

-

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[2][3][5]

The decision of where and how to introduce fluorine into an aromatic scaffold is a critical aspect of rational drug design, balancing the desired property enhancements against potential liabilities.

A Survey of Synthetic Strategies for Aromatic Fluorination

The synthesis of fluorinated aromatic compounds has evolved significantly, moving from harsh, classical methods to more sophisticated and selective modern techniques. The choice of strategy is dictated by factors such as the desired substitution pattern, functional group tolerance, and the stage of the synthetic sequence.

Classical Approaches: The Foundation of Aromatic Fluorination

Traditional methods like the Balz-Schiemann and Halex reactions, while historically significant, are often limited by harsh reaction conditions and a narrow substrate scope.[7][8]

-

The Balz-Schiemann Reaction: This two-step process involves the conversion of an aniline to a diazonium tetrafluoroborate salt, followed by thermal decomposition to yield the corresponding aryl fluoride.[7] While effective for certain substrates, the requirement for high temperatures and the potential for side reactions limit its broad applicability.

-

Nucleophilic Aromatic Substitution (SNAr): The Halex reaction is a prominent example of SNAr, where an activated aryl chloride or nitroarene is displaced by a fluoride source.[9] The reaction is generally restricted to electron-deficient aromatic systems.[9][10][11] Interestingly, in SNAr reactions, aryl fluorides can be more reactive than their chloro- or bromo-analogs due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.[12][13]

Modern Methodologies: Precision and Versatility in Aromatic Fluorination

Recent decades have witnessed a paradigm shift towards milder, more selective, and functional group-tolerant methods for introducing fluorine into aromatic rings.

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. A variety of N-F reagents have been developed, offering a safer and more manageable alternative to hazardous elemental fluorine.[14][15]

Key Reagents:

| Reagent | Acronym | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A stable, crystalline solid; widely used for its safety and broad applicability in fluorinating electron-rich arenes and other nucleophiles.[16][17][18] |

| N-Fluorobenzenesulfonimide | NFSI | An economical and stable reagent with high fluorinating ability, soluble in various organic solvents.[14][17][19] |

Conceptual Workflow for Electrophilic Aromatic Fluorination:

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19F- and 18F-Arene Deoxyfluorination via Organic Photoredox-Catalysed Polarity-Reversed Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 15. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 16. mdpi.com [mdpi.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 19. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

A Theoretical Exploration of Electronic Effects: The Case of Bromine and Fluorine in Benzoates

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The substitution of hydrogen with halogens on aromatic rings is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the halogens, fluorine and bromine offer a fascinating dichotomy in their electronic behavior, stemming from the interplay of their inductive and resonance effects. This guide provides a comprehensive theoretical examination of these effects within the framework of substituted benzoates. We will delve into the quantum mechanical principles governing these interactions, explore their quantification through Hammett plots, and outline the computational and experimental methodologies used to elucidate their impact on molecular properties such as acidity and reactivity. This analysis aims to equip researchers with a robust understanding of how to strategically employ bromine and fluorine substitution to fine-tune the electronic characteristics of benzoate-containing molecules, a common scaffold in numerous therapeutic agents.

Introduction: The Dual Nature of Halogen Electronic Effects

Halogens, when attached to an aromatic system like a benzene ring, exert two primary electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).[1]

-